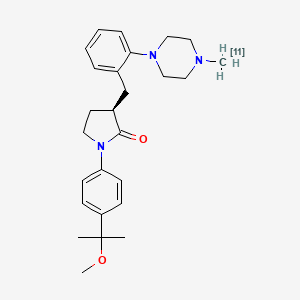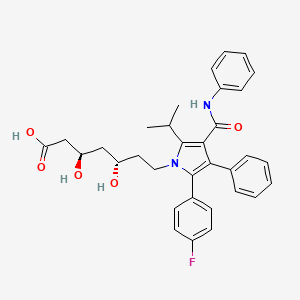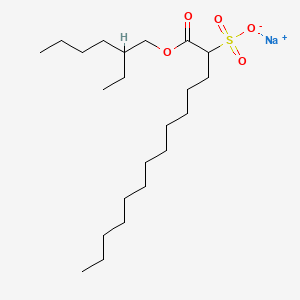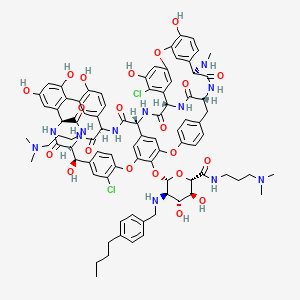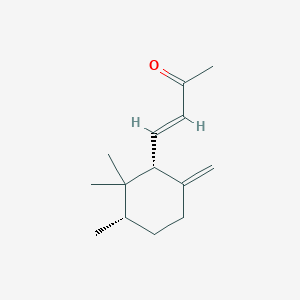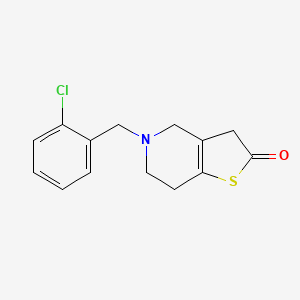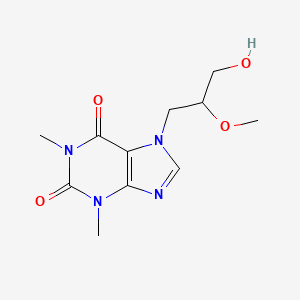
7-(3-Hydroxy-2-methoxypropyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Hydroxy-2-methoxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The modification at the 7-position with a 3-hydroxy-2-methoxypropyl group aims to enhance its pharmacological properties and potentially reduce side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-hydroxy-2-methoxypropyl)theophylline typically involves the reaction of theophylline with epichlorohydrin, followed by the introduction of a methoxy group. The process can be summarized as follows:
Reaction with Epichlorohydrin: Theophylline is reacted with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline.
Methoxylation: The intermediate is then treated with methanol in the presence of a base to introduce the methoxy group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to avoid side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Hydroxy-2-methoxypropyl)theophylline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(3-oxo-2-methoxypropyl)theophylline.
Reduction: Formation of 7-(2-methoxypropyl)theophylline.
Substitution: Formation of various substituted theophylline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
7-(3-Hydroxy-2-methoxypropyl)theophylline has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other theophylline derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 7-(3-hydroxy-2-methoxypropyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels. Additionally, it blocks adenosine receptors, reducing airway responsiveness to histamine, methacholine, and allergens .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: The parent compound, known for its bronchodilator effects.
Dyphylline: A water-soluble derivative of theophylline with similar therapeutic effects.
Aminophylline: A complex of theophylline and ethylenediamine, used for its bronchodilator properties.
Uniqueness
7-(3-Hydroxy-2-methoxypropyl)theophylline is unique due to the presence of the 3-hydroxy-2-methoxypropyl group at the 7-position. This modification can potentially enhance its pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further research and development .
Propiedades
| 117069-94-0 | |
Fórmula molecular |
C11H16N4O4 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
7-(3-hydroxy-2-methoxypropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O4/c1-13-9-8(10(17)14(2)11(13)18)15(6-12-9)4-7(5-16)19-3/h6-7,16H,4-5H2,1-3H3 |
Clave InChI |
MWHUOIPSHHCTDK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


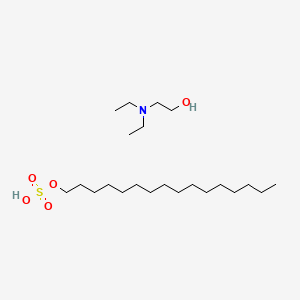
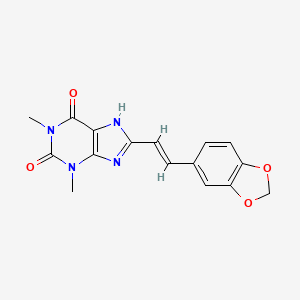
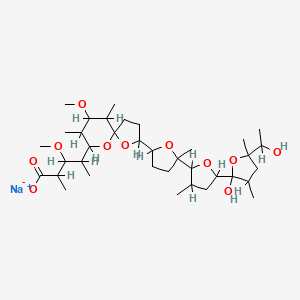
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)


